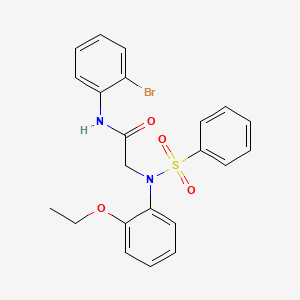
N~1~-(2-bromophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-(2-bromophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is commonly referred to as BPG and has been studied extensively for its ability to modulate various biological pathways.
Mecanismo De Acción
The mechanism of action of BPG involves the inhibition of protein kinase C, which is an enzyme that plays a key role in the regulation of cellular metabolism and energy homeostasis. BPG has also been shown to activate AMP-activated protein kinase, which is another enzyme that plays a crucial role in the regulation of cellular metabolism.
Biochemical and Physiological Effects:
BPG has been shown to have several biochemical and physiological effects, including the modulation of glucose and lipid metabolism, the regulation of insulin secretion, and the reduction of oxidative stress. These effects make BPG a promising candidate for the treatment of metabolic disorders, such as type 2 diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BPG in lab experiments is its ability to modulate various biological pathways, making it a versatile tool for studying cellular metabolism and energy homeostasis. However, one of the limitations of using BPG is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of BPG, including the development of new derivatives with improved pharmacological properties, the identification of new biological targets for BPG, and the investigation of its potential applications in the treatment of metabolic disorders. Furthermore, the use of BPG in combination with other drugs or therapies may enhance its therapeutic potential and improve its efficacy.
Aplicaciones Científicas De Investigación
BPG has been studied extensively for its potential applications in drug discovery and development. It has been shown to modulate various biological pathways, including the inhibition of protein kinase C and the activation of AMP-activated protein kinase. These pathways play crucial roles in the regulation of cellular metabolism and energy homeostasis, making BPG a promising candidate for the treatment of metabolic disorders.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-2-29-21-15-9-8-14-20(21)25(30(27,28)17-10-4-3-5-11-17)16-22(26)24-19-13-7-6-12-18(19)23/h3-15H,2,16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWDZSQSTYIWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



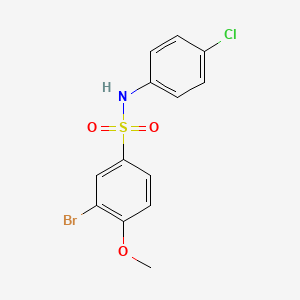
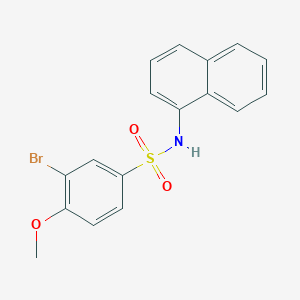
![methyl 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3460549.png)

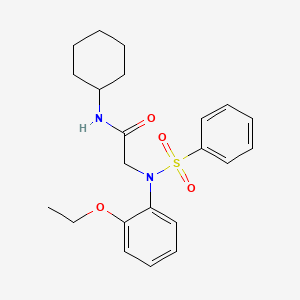
![N-(2-ethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3460579.png)
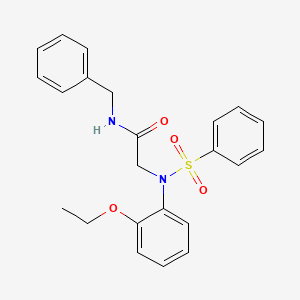
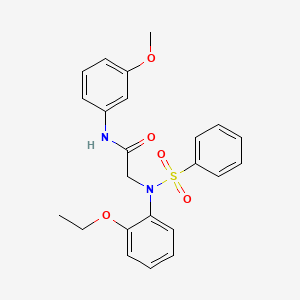

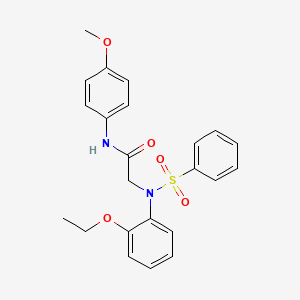
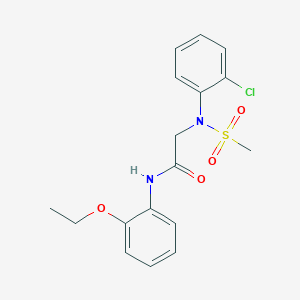
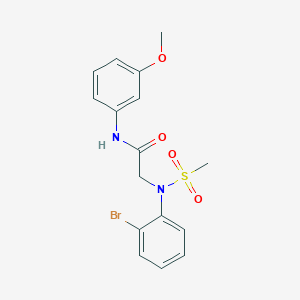
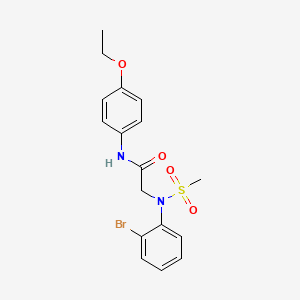
![ethyl 4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3460638.png)